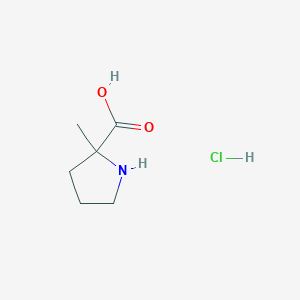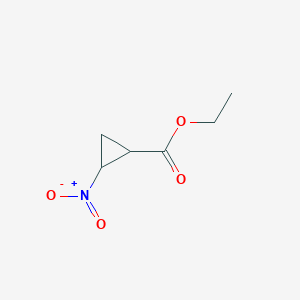
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide
Vue d'ensemble
Description
“4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide” is also known as S-(2-Aminoethyl)isothiourea dihydrobromide, commonly referred to as AET . It is an isothiouronium-group-containing reducing agent with textbook uses as a disulfide reducing agent . It does not have a free thiol group (-SH) like 2-mercaptoethanol and dithiothreitol (DTT), but it reacts with water to decompose transiently into thiol intermediates .
Applications De Recherche Scientifique
Histamine H2 Receptor Agonist
Amthamine dihydrobromide is a highly selective H2 agonist . This means it can bind to and activate histamine H2 receptors, which are primarily found in the gastric parietal cells, vascular smooth muscle cells, and certain cells in the heart. This makes it useful in studying the physiological roles of these receptors and the effects of their activation.
Vasodilation Research
This compound has been shown to induce vasodilation of cerebral arteries and decrease myogenic tone in vitro . This suggests it could be used in research related to blood flow in the brain and potentially in the study of conditions like stroke or hypertension.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
Mode of Action
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide acts as an inhibitor of NOS . It interacts with the enzyme, preventing it from catalyzing the production of nitric oxide. This inhibition can lead to changes in the physiological processes that rely on nitric oxide signaling .
Biochemical Pathways
The inhibition of NOS affects several biochemical pathways. For instance, the reduction in nitric oxide production can impact the vasodilation process , leading to changes in blood pressure and blood flow . Additionally, it can affect neurotransmission and immune responses , as nitric oxide plays a role in these processes .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The inhibition of NOS by 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide leads to a decrease in nitric oxide production. This can result in altered vasodilation , potentially affecting blood pressure and blood flow . It can also impact neurotransmission and immune responses , given the role of nitric oxide in these processes .
Action Environment
The action of 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with the compound and alter its action
Propriétés
IUPAC Name |
4-(2-aminoethyl)-1,3-thiazol-2-amine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.2BrH/c6-2-1-4-3-9-5(7)8-4;;/h3H,1-2,6H2,(H2,7,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRCDTXRYODNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCN.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















